molecular formula C14H12N4O4 B5780752 N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B5780752
M. Wt: 300.27 g/mol
InChI Key: ZHVUJJLJCVELHA-UHFFFAOYSA-N
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Description

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound that features a pyridine ring substituted with a carboximidamide group and a 3-methyl-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves multi-step organic reactions. One common approach is the reaction of 3-methyl-4-nitrobenzoic acid with pyridine-3-carboximidamide in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, base catalysts

    Coupling: Aryl or vinyl boronic acids, palladium catalysts, base (e.g., potassium carbonate)

Major Products Formed

    Reduction: 3-methyl-4-aminophenyl derivatives

    Substitution: Various substituted pyridine derivatives

    Coupling: Biaryl or vinyl-pyridine compounds

Scientific Research Applications

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-nitropyridine N-oxide
  • 4-nitro-3-picoline N-oxide
  • 3-methyl-4-nitropyridine-1-oxide

Uniqueness

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-7-10(4-5-12(9)18(20)21)14(19)22-17-13(15)11-3-2-6-16-8-11/h2-8H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVUJJLJCVELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CN=CC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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